(3-Methylpiperidin-4-yl)-phenylmethanone;hydrochloride
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Overview
Description
(3-Methylpiperidin-4-yl)-phenylmethanone;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpiperidin-4-yl)-phenylmethanone;hydrochloride typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium. The process may include steps like dehydroxylation and pyridine reduction . Another method involves the alkylation of lithiated intermediates followed by reduction and rearrangement to generate the desired piperidine derivative .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve the use of nanocatalysts like cobalt, ruthenium, or nickel for hydrogenation reactions. These methods are designed to be cost-effective and scalable, ensuring high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
(3-Methylpiperidin-4-yl)-phenylmethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ hydrogenation catalysts to remove oxygen or introduce hydrogen atoms.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or rhodium catalysts for hydrogenation, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions vary but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
(3-Methylpiperidin-4-yl)-phenylmethanone;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a receptor antagonist.
Medicine: Research focuses on its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of (3-Methylpiperidin-4-yl)-phenylmethanone;hydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. It acts as an antagonist, blocking the action of neurotransmitters and thereby modulating neural activity. This mechanism is of particular interest in the treatment of cognitive disorders .
Comparison with Similar Compounds
Similar Compounds
- **1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
Uniqueness
(3-Methylpiperidin-4-yl)-phenylmethanone;hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to act as a receptor antagonist sets it apart from other piperidine derivatives, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(3-methylpiperidin-4-yl)-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-9-14-8-7-12(10)13(15)11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZQVCZYDWIQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1C(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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